molecular formula C11H16N2O2 B8412162 N-[3-(4-hydroxybutyl)phenyl]urea

N-[3-(4-hydroxybutyl)phenyl]urea

Cat. No.: B8412162
M. Wt: 208.26 g/mol
InChI Key: NNUFGRSCOBBCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-hydroxybutyl)phenyl]urea is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the class of N-phenylurea derivatives, a scaffold recognized as a privileged structure in drug discovery due to its versatility and ability to engage in key hydrogen-bonding interactions with biological targets . The structure combines a phenyl ring with a urea linkage and a flexible 4-hydroxybutyl side chain, which can be crucial for molecular recognition and solubility properties. Urea-based compounds have a long history in biomedical research, with the first urea-based drug, suramin, being introduced a century ago. Since then, the urea motif has become a cornerstone in developing therapeutics, especially for oncology. A review on urea-based anticancer agents notes a significant and growing interest in these compounds, as evidenced by a sharp increase in related publications and patents over recent years . While the specific biological profile of this compound requires further investigation, related arylurea compounds have demonstrated substantial research value as inhibitors of various enzymes, including soluble epoxide hydrolase (sEH) and protein kinases . For instance, structurally similar compounds, such as 1-adamantan-1-yl-3-(4-hydroxybutyl)urea, have been reported as potent inhibitors of sEH, an enzyme target involved in inflammation and cardiovascular diseases . The presence of the hydroxybutyl chain in this compound suggests potential for similar research applications. This product is provided for research purposes only. It is intended for use in laboratory studies to explore chemical properties, biochemical interactions, and potential applications in drug discovery. This compound is strictly for research use and is not classified as a drug, cosmetic, or medicinal agent. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

[3-(4-hydroxybutyl)phenyl]urea

InChI

InChI=1S/C11H16N2O2/c12-11(15)13-10-6-3-5-9(8-10)4-1-2-7-14/h3,5-6,8,14H,1-2,4,7H2,(H3,12,13,15)

InChI Key

NNUFGRSCOBBCTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)CCCCO

Origin of Product

United States

Scientific Research Applications

Antineoplastic Activity

Research indicates that N-[3-(4-hydroxybutyl)phenyl]urea exhibits significant biological activity, particularly as an antineoplastic agent . Studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • Human colon carcinoma
  • Melanoma

The compound targets tubulin proteins in cancer cells, disrupting their normal function and leading to cell death. The presence of the hydroxy group facilitates hydrogen bonding with biological macromolecules, potentially increasing its efficacy as a therapeutic agent.

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

  • In Vitro Studies : A study evaluated the antiproliferative effects of various derivatives against National Cancer Institute (NCI)-60 human cancer cell lines. Compounds similar to this compound demonstrated promising growth inhibition across multiple cancer types .
  • Mechanistic Insights : Research has focused on understanding how structural modifications impact the biological activity of urea derivatives. For instance, adding different substituents on the phenolic moiety can significantly alter the compound's reactivity and efficacy against cancer cells .

Comparison with Similar Compounds

Substituted N,N'-Diarylureas

Asymmetric N,N'-diarylureas are a well-studied class of compounds with diverse biological activities. Key examples include:

  • Its methoxyphenyl group enhances electron density, improving binding affinity compared to unsubstituted analogs .
  • Sorafenib (Nexavar®) and Regorafenib (Stivarga®) : Approved tyrosine kinase inhibitors containing diarylurea motifs. These drugs feature halogenated aryl groups and trifluoromethyl substituents, which confer target specificity and metabolic resistance .

Comparison with N-[3-(4-hydroxybutyl)phenyl]urea :

  • Hydrophilicity : The hydroxybutyl group in the target compound increases water solubility compared to methoxy or halogenated aryl groups.
  • Metabolic Fate : Unlike synthetic diarylureas designed for direct activity, this compound is a metabolite, suggesting a role in detoxification rather than primary pharmacological action .

Sulfonyloxy-Substituted Ureas

Patented compounds such as N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea and N,N'-di-[4-(methanesulfonyloxy)phenyl]urea feature sulfonyloxy (-OSO₂R) groups. These substituents improve chemical stability and modulate electronic properties for enhanced receptor interactions .

Comparison with this compound :

  • Stability : Sulfonyloxy groups resist hydrolysis better than hydroxybutyl, making them preferable for prodrug designs.
  • Biological Activity : Sulfonyloxy derivatives are often designed as enzyme inhibitors or receptor antagonists, whereas the hydroxybutyl metabolite may lack direct activity .

Comparison :

  • Pharmacokinetics : The hydroxybutyl group facilitates renal excretion, contrasting with lipophilic parent compounds that accumulate in adipose tissue.
  • Toxicity : Metabolites like this compound are generally less cytotoxic than their parent molecules, as seen in preclinical toxicology studies .

Structural and Functional Data Table

Compound Substituents Synthesis Method Key Biological Activity Physicochemical Properties
This compound 3-(4-hydroxybutyl)phenyl Hydrolysis of parent drug Metabolite (detoxification) High hydrophilicity; mp ~100–120°C (estimated)
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 4-methoxyphenyl, pyrrole-carbonyl Phosgene-free carbamoylation Anticancer (hydrogen bonding) Moderate solubility; mp 124–126°C
Sorafenib 4-chloro-3-(trifluoromethyl)phenyl Multi-step synthesis Tyrosine kinase inhibition Lipophilic; mp 201–203°C
N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea Sulfonyloxy groups Sulfonylation of precursors Enzyme inhibition High stability; mp >150°C

Pharmacological and Toxicological Insights

  • This compound: As a metabolite, it is less likely to exhibit the neurotoxicity associated with synthetic cannabinoids. Its detection in toxicology screens is crucial for identifying drug abuse .
  • Diarylurea Drugs : Clinical agents like Sorafenib show dose-dependent toxicities (e.g., hypertension, fatigue), whereas metabolites are typically safer .

Preparation Methods

Synthesis of Phenylurea

The process begins with the preparation of phenylurea by reacting aniline with urea under reflux conditions. In a typical procedure, aniline (0.1 mol) and urea (0.12 mol) are combined in ethyl methyl ketone, followed by the addition of sodium carbonate to maintain a basic pH. The mixture is refluxed for 30 minutes, yielding phenylurea as white crystals after cooling and filtration.

Key parameters :

  • Yield : 62–68%

  • Melting point : 147°C

  • Purification : Recrystallization from ethanol

Formation of 1-(2-Chloroacetyl)-3-phenylurea

Phenylurea is subsequently treated with chloroacetyl chloride in the presence of sodium carbonate. The reaction proceeds via nucleophilic acyl substitution, where the amine group of phenylurea attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The product is isolated by distillation and recrystallization.

Reaction conditions :

  • Solvent : Ethyl methyl ketone

  • Temperature : 0°C (initial), room temperature (final)

  • Yield : 62.5%

  • Melting point : 120–122°C

Introduction of the 4-Hydroxybutyl Group

The final step involves substituting the chlorine atom in 1-(2-chloroacetyl)-3-phenylurea with a 4-hydroxybutyl moiety. This is achieved by reacting the chloroacetyl intermediate with 4-hydroxybutylamine in dry acetone under reflux for 8–10 hours. Potassium iodide catalyzes the substitution, and the product is purified via column chromatography.

Optimization notes :

  • Catalyst : KI (200 mg per 0.01 mol substrate)

  • Yield : 53–67%

  • Challenges : Competing elimination reactions require strict temperature control.

Direct Isocyanate-Amine Coupling

A more streamlined approach involves the reaction of 3-(4-hydroxybutyl)aniline with an isocyanate derivative. This method, inspired by matrine derivative syntheses, offers fewer steps and higher atom economy.

Preparation of 3-(4-Hydroxybutyl)aniline

The precursor 3-(4-hydroxybutyl)aniline is synthesized via reductive amination of 3-nitrobenzaldehyde with 4-aminobutanol. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the imine intermediate, yielding the desired aniline derivative.

Critical steps :

  • Reduction : LiAlH₄ in THF at 0°C

  • Yield : 63%

  • Purification : Column chromatography (DCM:MeOH = 10:1)

Urea Formation via Isocyanate Reaction

The aniline derivative is treated with urea or an isocyanate (e.g., methyl isocyanate) in dichloromethane. Triethylamine is added to scavenge HCl, and the reaction proceeds at room temperature for 12 hours.

Representative procedure :

  • Molar ratio : 1:1.05 (aniline:isocyanate)

  • Solvent : Dry CH₂Cl₂

  • Yield : 53–80%

  • Characterization : ¹H NMR confirms urea linkage at δ 10.0–11.2 ppm (NH protons).

Protection-Deprotection Strategy for Hydroxy Group Stability

To prevent unwanted side reactions at the hydroxybutyl group, a tert-butyldimethylsilyl (TBS) protection strategy is employed.

Protection of the Hydroxy Group

3-(4-Hydroxybutyl)aniline is treated with TBS chloride in the presence of imidazole. The reaction proceeds quantitatively in dichloromethane at room temperature.

Advantages :

  • Stability : TBS ethers resist acidic and basic conditions.

  • Yield : >95%

Urea Formation and Deprotection

The protected aniline undergoes urea synthesis as described in Section 2.2. Subsequent deprotection using tetra-n-butylammonium fluoride (TBAF) in THF restores the hydroxy group.

Deprotection conditions :

  • Reagent : TBAF (1.0 M in THF)

  • Time : 2 hours

  • Yield : 85–90%

Comparative Analysis of Synthetic Methods

MethodStepsOverall YieldPurity (HPLC)ScalabilityKey Challenges
Chloroacetyl pathway325–30%92–95%ModerateByproduct formation in Step 2
Isocyanate coupling250–60%96–98%HighMoisture sensitivity
Protection-deprotection440–45%94–97%LowCost of TBS reagents

Key findings :

  • The isocyanate coupling method offers the highest yield and scalability but requires anhydrous conditions.

  • The chloroacetyl pathway is more suitable for small-scale synthesis but suffers from lower efficiency.

  • Protection strategies are reserved for substrates prone to oxidation.

Industrial-Scale Considerations

For large-scale production, the isocyanate coupling method is preferred due to its fewer steps and compatibility with continuous flow reactors. Critical factors include:

  • Solvent selection : Dichloromethane is replaced with ethyl acetate for environmental safety.

  • Catalyst recycling : KI from the chloroacetyl method can be recovered via aqueous extraction.

  • Quality control : In-process monitoring using FT-IR ensures intermediate purity (>98%) .

Q & A

Basic: What are the recommended synthetic routes for N-[3-(4-hydroxybutyl)phenyl]urea?

Answer:
A common method involves reacting 3-(4-hydroxybutyl)phenyl isocyanate with an appropriate amine under controlled conditions. This reaction typically occurs in inert solvents (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize byproducts such as HCl . For derivatives like HBCEU (structurally similar to the target compound), analogous synthetic strategies are employed, emphasizing regioselectivity and purification via column chromatography .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Techniques include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% threshold recommended) .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and hydrogen bonding via urea protons .
  • Mass Spectrometry (MS): High-resolution MS (e.g., Q-TOF) for precise molecular weight validation .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE: Use P95/P1 respirators for particulate protection; OV/AG/P99 respirators if vapor exposure is anticipated .
  • Ventilation: Work in fume hoods to minimize inhalation risks.
  • First Aid: Immediate medical consultation for skin/eye contact, with SDS documentation provided to healthcare providers .

Advanced: How to design experiments to study the compound’s interaction with the colchicine-binding site?

Answer:

  • In Vitro Binding Assays: Use tubulin polymerization inhibition assays with colchicine as a control .
  • Structural Analysis: Co-crystallization studies or molecular docking simulations to map binding interactions (e.g., hydrogen bonding from the urea group) .
  • Mutagenesis: Modify tubulin residues (e.g., β-tubulin T179A) to validate binding specificity .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Metabolic Profiling: Identify metabolites (e.g., hydroxylated derivatives) via LC-MS to assess bioactivation/toxicity .
  • Pharmacokinetic Studies: Compare plasma half-life and tissue distribution between models .
  • Dose Optimization: Adjust dosing regimens to account for metabolic clearance differences .

Advanced: What strategies improve aqueous solubility for formulation studies?

Answer:

  • Co-Solvents: Use PEG-400 or cyclodextrins to enhance solubility without destabilizing the urea core .
  • Salt Formation: Explore hydrochloride or phosphate salts to increase polarity .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Advanced: How to analyze metabolic pathways and potential toxicological risks?

Answer:

  • In Vitro Hepatocyte Models: Use primary human hepatocytes to identify Phase I/II metabolites .
  • Reactive Metabolite Screening: Trap electrophilic intermediates (e.g., glutathione adducts) via LC-MS/MS .
  • Genotoxicity Assays: Conduct Ames tests or micronucleus assays to assess mutagenicity .

Advanced: What role does hydrogen bonding play in the compound’s biological activity?

Answer:

  • Structure-Activity Relationships (SAR): Modify urea substituents to disrupt hydrogen bonding (e.g., methylated analogs) and compare activity .
  • Crystallography: Resolve protein-ligand complexes to visualize hydrogen bonds (e.g., with tubulin or kinases) .

Advanced: How to evaluate stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic/basic/oxidative conditions and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature and hygroscopicity .
  • Long-Term Stability: Store at 4°C, -20°C, and room temperature with periodic purity checks .

Advanced: How can computational modeling guide interaction studies?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions over time to assess binding stability .
  • Quantum Mechanics (QM): Calculate electron density maps to identify reactive sites (e.g., urea carbonyl) .
  • Machine Learning: Train models on existing urea derivatives to predict novel analogs with improved affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.